Flurbiprofen methyl ester
Overview
Description
Synthesis Analysis
The synthesis of flurbiprofen methyl ester involves various chemical reactions aimed at altering its structure to improve its pharmacokinetic properties while retaining its therapeutic efficacy. Notably, ester prodrugs of flurbiprofen, including the methyl ester, have been synthesized to reduce gastrointestinal side effects. These prodrugs undergo plasma hydrolysis, reverting to the active parent drug upon entering systemic circulation (R. Mohan & C. Ramaa, 2007). Additionally, a highly enantioselective synthesis method for (S)-flurbiprofen methyl ester from commercially available precursors demonstrates the chemical versatility and potential for efficient production of this compound (G. J. Harkness & M. Clarke, 2017).
Molecular Structure Analysis
The molecular structure of flurbiprofen methyl ester is crucial for its biological activity and pharmacokinetics. The modification from flurbiprofen to its methyl ester form affects its solubility, absorption, and interaction with biological targets. Computational molecular docking studies can provide insight into the molecular arrangement of flurbiprofen methyl ester and its interactions with proteins, potentially revealing the mechanistic basis of its altered biological effects compared to flurbiprofen.
Chemical Reactions and Properties
Flurbiprofen methyl ester participates in various chemical reactions that influence its stability, solubility, and biological activity. The ester bond in flurbiprofen methyl ester makes it susceptible to hydrolysis, a reaction that is key to its conversion back to the active parent drug in biological systems. The rate of hydrolysis and the consequent release of flurbiprofen can be influenced by the chemical structure of the ester, the presence of enzymes, and the pH of the surrounding environment.
Physical Properties Analysis
The physical properties of flurbiprofen methyl ester, such as its melting point, solubility in different solvents, and crystalline structure, are important for its formulation and delivery. The supercritical fluid technology has been explored for the preparation of flurbiprofen-methyl-β-cyclodextrin inclusion complexes, enhancing its solubility and dissolution properties, indicative of the innovative approaches to improve its physical properties (Shashi Ravi Suman Rudrangi et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, define the pharmacological profile of flurbiprofen methyl ester. Its ability to form inclusion complexes, undergo enzymatic hydrolysis, and interact with proteins such as human serum albumin highlights the complexity of its behavior in biological systems. The stereoselective binding of its enantiomers to human serum albumin, for instance, underscores the importance of its chiral properties in its pharmacokinetics and pharmacodynamics (I. Lammers et al., 2012).
Scientific Research Applications
Analgesic Effects : Flurbiprofen ester has been found to reduce serum inflammation and upregulate β-endorphin expression in rats with incision pain, providing an analgesic effect (Ye, Ye, & Ye, 2020).
Neurodegenerative Diseases Treatment : Nanostructured lipid carriers containing R-flurbiprofen ester prodrugs show potential for parenteral administration of ethyl ester in treating neurodegenerative diseases like Alzheimer's (Bondil et al., 2013).
Reduced Gastrointestinal Side-effects : Alkyl ester prodrugs of flurbiprofen, including n-propyl, iso-propyl, benzyl, and cyclopentyl, show significant reduction in ulcer index compared to the parent drug, suggesting potential in reducing gastrointestinal side-effects (Mohan & Ramaa, 2007).
Binding to Human Serum Albumin : Flurbiprofen enantiomers and their methyl esters exhibit stereoselective binding to human serum albumin. This includes differential quenching of Trp by various enantiomers (Lammers et al., 2012).
Binding Sites in Human Serum Albumin : The triplet excited state of flurbiprofen methyl ester reveals two high-affinity binding sites in human serum albumin, with notable stereodifferentiation in drug triplet lifetimes within the protein's microenvironment (Jiménez, Miranda, & Vayá, 2005).
Enantioselective Synthesis : A study demonstrates a highly enantioselective synthesis of (S)-Flurbiprofen methyl ester, which is significant for pharmaceutical applications (Harkness & Clarke, 2017).
Microwave-Enhanced Enzyme Catalysis : Microwave irradiation has been shown to enhance enzyme catalysis for the stereoselective esterification of (R,S)-flurbiprofen with alcohols, offering faster reactions and higher enantioselectivity (Gupta, Kamble, & Yadav, 2017).
Brain-Targeted Drug Delivery : Novel flurbiprofen derivatives, such as FLU-D2, have been developed with improved brain delivery, offering potential benefits in Alzheimer's disease therapy (Zheng et al., 2016).
Drug-Protein Conjugates Study : Laser flash photolysis is useful in determining the degree of binding of flurbiprofen methyl ester to serum albumins, highlighting differences in binding between human and bovine proteins (Vayá, Jiménez, & Miranda, 2008).
Reducing Gastric Ulcer Formation : A co-prodrug of flurbiprofen and methocarbamol shows potential for synergistic activity, minimizing gastric ulcer formation compared to parent drugs (Bhatia, Katkar, & Ashtekar, 2016).
Enantioseparation for Clinical Use : Chiral ionic liquids can effectively separate flurbiprofen enantiomers, enabling the production of optically pure S-flurbiprofen for clinical use (Cui et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJBKHZROFMSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274416 | |
Record name | Flurbiprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flurbiprofen methyl ester | |
CAS RN |
66202-86-6 | |
Record name | Flurbiprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.